4-Amino-2-hydroxypyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

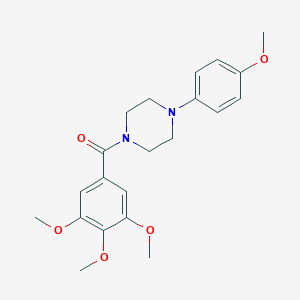

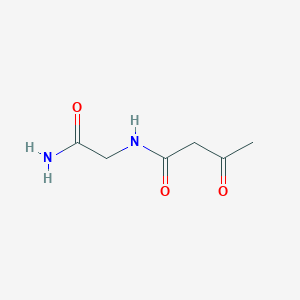

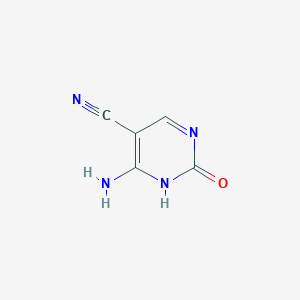

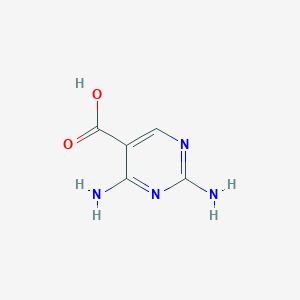

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 16462-28-5 and a molecular weight of 136.11 . Its IUPAC name is 6-amino-2-oxo-1,2-dihydro-5-pyrimidinecarbonitrile .

Synthesis Analysis

The synthesis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile involves several steps . For instance, one method involves the use of ammonia and nickel in a hydrogenation process . Another method involves the use of sulfuric acid and water . Further methods involve the use of ethanol and sodium ethanolate .Molecular Structure Analysis

The InChI code for 4-Amino-2-hydroxypyrimidine-5-carbonitrile is 1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H, (H3,7,8,9,10) . The compound belongs to the class of organic compounds known as pyrimidines .Physical And Chemical Properties Analysis

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Chemical Synthesis

“4-Amino-2-hydroxypyrimidine-5-carbonitrile” is used in chemical synthesis . It has a molecular weight of 136.11 and a CAS Number of 16462-28-5 .

Anticancer Agents

A new series of pyrimidine-5-carbonitrile derivatives, including “4-Amino-2-hydroxypyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

EGFR Inhibitors

The compounds, including “4-Amino-2-hydroxypyrimidine-5-carbonitrile”, were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

Kinase Inhibitory Activities

The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay . Compound 11b was also found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .

Cell Cycle and Apoptosis Analysis

The cell cycle and apoptosis analyses revealed that compound 11b can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, compound 11b upregulated the level of caspase-3 by 6.5 fold in HepG-2 when compared with the control .

Molecular Docking Studies

Molecular docking studies were carried out to examine the binding mode of the synthesized compounds against the proposed targets; EGFR WT and EGFR T790M . Additional in silico ADMET studies were performed to explore drug-likeness properties .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

4-Amino-2-hydroxypyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

The inhibition of EGFR by 4-Amino-2-hydroxypyrimidine-5-carbonitrile affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound prevents the activation of this pathway, thereby exerting its anticancer effects.

Result of Action

The inhibition of EGFR by 4-Amino-2-hydroxypyrimidine-5-carbonitrile results in reduced cell proliferation and increased apoptosis . This is due to the compound’s effect on the RAS/RAF/MEK/ERK pathway, which regulates these cellular processes.

Safety and Hazards

Future Directions

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents .

properties

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKBQHGALFUAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358683 |

Source

|

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxypyrimidine-5-carbonitrile | |

CAS RN |

16462-28-5 |

Source

|

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)